Taprenepag isopropyl exerts its effects by selectively activating the EP2 receptor. [, ] While the precise mechanism by which EP2 receptor activation leads to intraocular pressure (IOP) reduction is not fully understood, it is believed to primarily involve enhancement of uveoscleral outflow of aqueous humor. []
The primary application of taprenepag isopropyl in scientific research is the investigation of its potential as a therapeutic agent for glaucoma and ocular hypertension. [, , , , ] Several studies have explored its efficacy in reducing IOP, both as a monotherapy and in combination with other IOP-lowering medications, such as latanoprost. [, , , ]
Researchers have also investigated the effects of taprenepag isopropyl on various ocular structures, including the cornea and anterior chamber. [, , ] Studies have examined its impact on corneal thickness, endothelial cell density, and anterior stromal reflectivity using techniques like confocal microscopy and ultrasonic pachymetry. [, , ]
Furthermore, preclinical studies using animal models like cynomolgus monkeys have been conducted to assess the ocular safety profile of taprenepag isopropyl. [, ] These studies have investigated the potential for adverse events and elucidated the mechanisms underlying any observed effects. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6